molecular formula C6HCl2FN2S B13708654 2,4-Dichloro-6-fluorothieno[3,2-d]pyrimidine

2,4-Dichloro-6-fluorothieno[3,2-d]pyrimidine

Katalognummer: B13708654
Molekulargewicht: 223.05 g/mol
InChI-Schlüssel: BJFHZDCCGCEYTL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Dichloro-6-fluorothieno[3,2-d]pyrimidine is a heterocyclic compound with the molecular formula C6HCl2FN2S and a molecular weight of 223.05 g/mol . This compound is characterized by the presence of chlorine and fluorine atoms attached to a thieno[3,2-d]pyrimidine core, making it a valuable intermediate in various chemical syntheses.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Dichloro-6-fluorothieno[3,2-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents vary.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms .

Wissenschaftliche Forschungsanwendungen

2,4-Dichloro-6-fluorothieno[3,2-d]pyrimidine has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,4-Dichloro-6-fluorothieno[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its antitumor effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,4-Dichloropyrimidine
  • 2,6-Dichloropyrimidine
  • 2,4-Dichlorothieno[3,2-d]pyrimidine

Uniqueness

2,4-Dichloro-6-fluorothieno[3,2-d]pyrimidine is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties. This combination enhances its reactivity and potential for diverse applications compared to similar compounds .

Eigenschaften

Molekularformel

C6HCl2FN2S

Molekulargewicht

223.05 g/mol

IUPAC-Name

2,4-dichloro-6-fluorothieno[3,2-d]pyrimidine

InChI

InChI=1S/C6HCl2FN2S/c7-5-4-2(1-3(9)12-4)10-6(8)11-5/h1H

InChI-Schlüssel

BJFHZDCCGCEYTL-UHFFFAOYSA-N

Kanonische SMILES

C1=C(SC2=C1N=C(N=C2Cl)Cl)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.